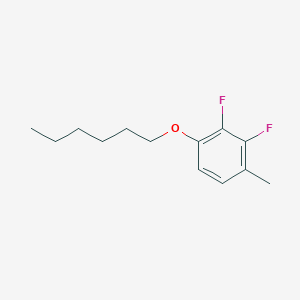

2,3-Difluoro-1-(hexyloxy)-4-methylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Pharmaceutical Research

The difluoromethyl group in compounds like 2,3-Difluoro-1-(hexyloxy)-4-methylbenzene is of significant interest in pharmaceutical research. The incorporation of fluorine atoms can greatly influence the biological activity of molecules, affecting their metabolic stability, lipophilicity, and bioavailability . This compound could be used in the development of novel therapeutic agents, where precise site-selective installation of CF2H groups onto large biomolecules, such as proteins, is an exciting area of study .

Agriculture

In agriculture, the study of difluoromethylated compounds is essential for the development of new pesticides and herbicides. The unique properties of the CF2H bond formation can lead to the creation of compounds with improved efficacy and selectivity . Research into 2,3-Difluoro-1-(hexyloxy)-4-methylbenzene could contribute to the synthesis of such agrochemicals.

Material Science

Fluorinated aromatic compounds are pivotal in material science for creating advanced polymers and coatings. The presence of difluoromethyl groups can impart materials with enhanced thermal stability, chemical resistance, and unique electronic properties. As such, 2,3-Difluoro-1-(hexyloxy)-4-methylbenzene may be investigated for its potential applications in the synthesis of high-performance materials .

Environmental Science

Environmental science research often explores the degradation and transformation of chemical compounds in ecosystems. The difluoromethyl group’s resistance to metabolic and chemical degradation makes 2,3-Difluoro-1-(hexyloxy)-4-methylbenzene a candidate for studying long-term environmental impact and the development of environmentally stable chemicals .

Energy

In the field of energy, fluorinated compounds are explored for their potential in creating more efficient energy storage systems, such as batteries and capacitors. The electrochemical properties of 2,3-Difluoro-1-(hexyloxy)-4-methylbenzene could be valuable in designing components that contribute to higher energy density and stability .

Electronics

The electronics industry benefits from the unique electrical properties of fluorinated compounds. 2,3-Difluoro-1-(hexyloxy)-4-methylbenzene might be used in the development of semiconductors, dielectric materials, or as part of liquid crystals for display technologies due to its potential for enhancing charge transport and thermal management .

将来の方向性

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp 2 )–CF 2 H bond formation such as meta -selective C–H difluoromethylation of (hetero)arenes or decarboxylative difluoromethylation of aryl carboxylic acids .

特性

IUPAC Name |

2,3-difluoro-1-hexoxy-4-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F2O/c1-3-4-5-6-9-16-11-8-7-10(2)12(14)13(11)15/h7-8H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXLEXZNFDESKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C(=C(C=C1)C)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-1-(hexyloxy)-4-methylbenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B6335992.png)

![3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6336035.png)

![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)

![2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on](/img/structure/B6336072.png)